
Flunisolide acetate
概要
説明
フルニソリド酢酸塩は、強力な抗炎症作用を持つ合成コルチコステロイドです。アレルギー性鼻炎や喘息の治療に一般的に使用されます。この化合物は、グルココルチコイド受容体を活性化し、抗炎症作用を発揮することで知られています .
準備方法
合成経路と反応条件
フルニソリド酢酸塩は、ステロイド構造の修飾を含む一連の化学反応によって合成できます。反応条件には、アセトンやメタノールなどの有機溶媒の使用と、反応を促進する触媒の使用が含まれることが多いです .
工業生産方法
フルニソリド酢酸塩の工業生産には、実験室合成と同様の反応条件を用いた大規模化学合成が用いられます。 このプロセスは、高い収率と純度を達成するために最適化されており、再結晶やクロマトグラフィーなどの複数の精製工程が含まれることがよくあります .
化学反応の分析
反応の種類
フルニソリド酢酸塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されてヒドロキシル化代謝物を生成することができます。
還元: 還元反応は、構造中のケトン基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤があります。 これらの反応は、通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、フルニソリド酢酸塩のヒドロキシル化誘導体とハロゲン化誘導体が含まれ、それらは生物学的活性に異なる程度を持つ可能性があります .
科学研究への応用
フルニソリド酢酸塩は、幅広い科学研究への応用があります。
化学: ステロイド化学と合成方法論の研究におけるモデル化合物として使用されます。
生物学: 炎症に関連する細胞プロセスと遺伝子発現に対する効果が調査されています。
医学: 喘息やアレルギー性鼻炎などの呼吸器疾患の治療における治療効果が広く研究されています。
科学的研究の応用
Scientific Research Applications
Flunisolide acetate has been explored in various research contexts, including:
Asthma Management
This compound is primarily used for the maintenance treatment of asthma. Clinical studies have demonstrated its effectiveness in reducing asthma symptoms and improving lung function when used as a prophylactic therapy .
Allergic Rhinitis Treatment
As a nasal spray, this compound effectively alleviates symptoms associated with allergic rhinitis, such as nasal congestion, sneezing, and itching. Studies indicate significant improvements in patient-reported outcomes when using flunisolide compared to placebo treatments .
Supercritical Fluid Extraction
Recent research has investigated the extraction processes involving this compound using supercritical carbon dioxide (CO2). This method has shown promise in reducing residual organic solvents during drug formulation, enhancing the purity and efficacy of the final product .
Case Study 1: Efficacy in Asthma Patients
A double-blind study involving 200 asthma patients demonstrated that those treated with this compound showed a marked reduction in exacerbation rates compared to those receiving a placebo. The study reported a 30% improvement in peak expiratory flow rates among participants using flunisolide over a six-month period .
Case Study 2: Allergic Rhinitis Management
In a randomized controlled trial with 150 participants suffering from allergic rhinitis, this compound was found to significantly reduce nasal symptoms after two weeks of treatment. Participants reported improved quality of life metrics, with a notable decrease in medication use for symptom relief .
Comparative Data Table
Application Area | Formulation Type | Efficacy Evidence | Key Findings |
---|---|---|---|
Asthma Management | Metered-Dose Inhaler | Clinical Trials | Reduced exacerbation rates by 30% |
Allergic Rhinitis | Nasal Spray | Randomized Controlled Trials | Significant symptom relief within two weeks |
Supercritical Extraction | SC-CO2 Process | Laboratory Studies | Reduced solvent residues from 13,671 ppm to 12 ppm |
作用機序
フルニソリド酢酸塩は、グルココルチコイド受容体を活性化することで効果を発揮します。この活性化は、ホスホリパーゼA2の阻害と、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの合成の減少につながります。 この化合物は、リンパ系の活性を低下させ、免疫グロブリンの産生を減少させることで、免疫応答も抑制します .
類似化合物との比較
類似化合物
- ベクロメタゾンジプロピオン酸塩
- トリアムシノロンアセトニド
- フルチカゾンプロピオン酸塩
- ブデソニド
独自性
フルニソリド酢酸塩は、6α-フルオロ置換と16、17位の環状アセタール形成など、特定の構造修飾によってユニークです。 これらの修飾は、抗炎症活性を高め、他のコルチコステロイドと比較して全身的な副作用を軽減します .
生物活性
Flunisolide acetate is a synthetic corticosteroid primarily used in the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its potent anti-inflammatory effects, mediated through glucocorticoid receptor activation. This article explores the compound's pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a glucocorticoid receptor agonist . Its anti-inflammatory properties are attributed to the following mechanisms:
- Lipocortins Production : Flunisolide induces lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Immune Suppression : The drug suppresses the immune response by decreasing lymphocyte function, reducing immunoglobulin levels, and interfering with antigen-antibody interactions .
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties:
- Absorption : Rapid absorption occurs after inhalation, with approximately 40% protein binding observed post-administration .
- Metabolism : The compound is primarily metabolized in the liver to its active beta-OH metabolite .
- Half-Life : The elimination half-life is approximately 1.8 hours, indicating a relatively short duration of action compared to other corticosteroids .
Clinical Efficacy
Flunisolide has been extensively studied for its efficacy in managing allergic conditions and asthma. The following table summarizes key findings from clinical studies:
Case Studies
- Asthma Management : A study involving children with acute asthma demonstrated that flunisolide significantly improved lung function and reduced the frequency of asthma attacks when used as part of a comprehensive treatment plan .
- Allergic Rhinitis : In adults suffering from seasonal allergic rhinitis, flunisolide nasal spray was shown to effectively alleviate symptoms such as nasal congestion and rhinorrhea, confirming its role as a first-line therapy in this condition .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Local Effects : Common side effects include nasal irritation and epistaxis (nosebleeds) associated with intranasal use .
- Systemic Effects : While systemic absorption is lower than that of older corticosteroids, high doses can still lead to dose-dependent adrenal suppression and other systemic effects .
特性
IUPAC Name |
[2-(19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNFRKBIKYVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-89-5 | |
Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。